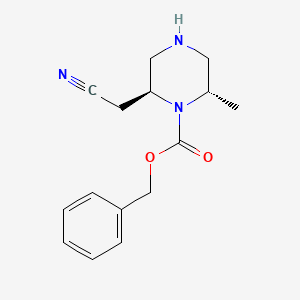
(2S,6S)-Benzyl 2-(cyanomethyl)-6-methylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a cyanomethyl group, and a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethyl halide and the piperazine derivative.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Industrial Production Methods
Industrial production of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Benzyl (2S,6S)-2-(hydroxymethyl)-6-methylpiperazine-1-carboxylate: This compound has a hydroxymethyl group instead of a cyanomethyl group, which may result in different chemical and biological properties.
Benzyl (2S,6S)-2-(aminomethyl)-6-methylpiperazine-1-carboxylate:
The uniqueness of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-12-9-17-10-14(7-8-16)18(12)15(19)20-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7,9-11H2,1H3/t12-,14-/m0/s1 |
InChI 键 |
BVSWLURDZSUOKT-JSGCOSHPSA-N |
手性 SMILES |
C[C@H]1CNC[C@@H](N1C(=O)OCC2=CC=CC=C2)CC#N |
规范 SMILES |
CC1CNCC(N1C(=O)OCC2=CC=CC=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


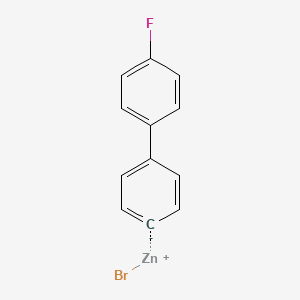

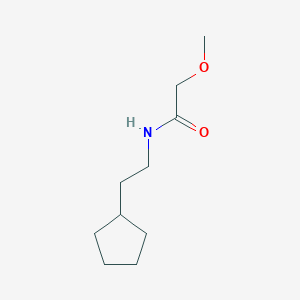

![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
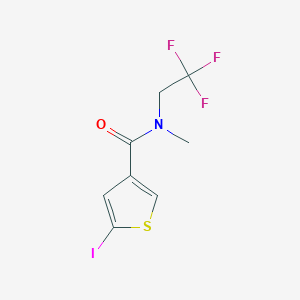
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
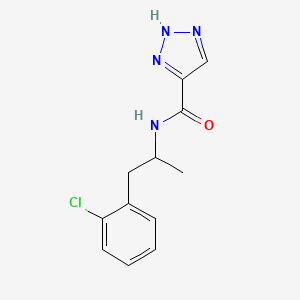
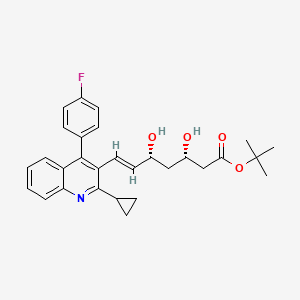
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)

